molecular formula C23H14F3N3 B2821415 1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-47-2

1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2821415
CAS No.: 901265-47-2
M. Wt: 389.381
InChI Key: MUXPIFZMZNTBIR-UHFFFAOYSA-N
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Description

The compound “1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline” is a derivative of quinoline, a heterocyclic aromatic compound. Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Fluorinated quinolines have been considered for a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) as a catalyst at 80 °C has been reported .


Molecular Structure Analysis

Two derivatives of a “super stable” Blatter radical (1,3-diphenyl-7-trifluoromethyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl) with N(1)–Ar = 2-CF3C6H4 and 2-MeOC6H4 were obtained and investigated using XRD and SQUID magnetometry methods .


Chemical Reactions Analysis

The reactions of quinoline derivatives provide good to excellent yields . The Combes/Conrad–Limpach reaction is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate .

Scientific Research Applications

Optical and Photophysical Properties

1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline and its derivatives exhibit significant optical and photophysical properties, making them interesting subjects for research in fields such as materials science and sensor development. For instance, derivatives of 1H-pyrazolo[3,4-b]quinoline have been studied for their optical absorption characteristics, revealing similarities and differences in absorption spectra influenced by substitutions at various positions on the quinoline ring. These modifications can lead to substantial changes in the absorption spectra, particularly affecting the molecular double bounding segments and thereby altering the optical properties of these compounds (Koścień et al., 2003).

Fluorescent Molecular Sensors

The 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore has been identified as a versatile building block for creating brightly fluorescent molecular sensors. These chromophores can be integrated into various systems for metal ion recognition, showing strong analyte-induced fluorescence enhancement and bright ratiometric dual emission. This adaptability demonstrates the potential of this compound derivatives in designing fluorescence-based sensors (Rurack et al., 2002).

Molecular Logic Switches

Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been explored for their application in molecular logic switches. The photophysical properties of these derivatives, including solvatochromism, acidochromism, and solid-state fluorescence, are pivotal in their function as multilevel logic gates. This research area highlights the potential of these compounds in developing advanced molecular electronics and photonics technologies (Uchacz et al., 2016).

Influence on Photophysical and Electrochemical Properties

The introduction of fluorine atoms into the 1H-pyrazolo[3,4-b]quinoline molecule has been shown to modify its photophysical and electrochemical properties significantly. This modification includes changes in fluorescence quantum efficiency, and HOMO and LUMO levels, demonstrating the role of fluorine atoms in tuning the molecule's basicity and increasing its resistance to proton donors. These alterations are essential for developing fluorescent dyes with specific properties for various applications (Szlachcic & Uchacz, 2018).

Future Directions

Quinoline is an essential segment of both natural and synthetic compounds. The pyranoquinoline ring system has gained considerable attention . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Properties

IUPAC Name

1,3-diphenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c24-23(25,26)16-11-12-18-20(13-16)27-14-19-21(15-7-3-1-4-8-15)28-29(22(18)19)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXPIFZMZNTBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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